molecular formula C18H13F3N2O2S2 B2591089 Methyl 4-({[4-(thiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}methyl)benzoate CAS No. 710288-68-9

Methyl 4-({[4-(thiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}methyl)benzoate

Cat. No.: B2591089
CAS No.: 710288-68-9
M. Wt: 410.43
InChI Key: AYKICJIVUBNBRS-UHFFFAOYSA-N
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Description

Methyl 4-({[4-(thiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}methyl)benzoate is a complex organic compound with a unique structure that integrates sulfur, nitrogen, and fluorine atoms within its molecular framework

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-({[4-(thiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}methyl)benzoate typically involves multi-step organic synthesis procedures. One common approach includes the thiophenation of a pyrimidine derivative followed by benzylation and esterification reactions. The reaction conditions usually involve the use of solvents like dichloromethane or tetrahydrofuran, and catalysts such as triethylamine or pyridine.

Industrial Production Methods

On an industrial scale, the production of this compound might involve streamlined processes that ensure higher yields and purity. Techniques such as continuous flow chemistry and the use of automated synthesis platforms can enhance production efficiency while minimizing waste and reducing production costs.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-({[4-(thiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}methyl)benzoate can undergo various chemical reactions, including:

  • Oxidation: Conversion to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

  • Reduction: Reduction of the nitro or carbonyl groups using reducing agents such as sodium borohydride or lithium aluminum hydride.

  • Substitution: Electrophilic or nucleophilic substitution reactions involving the pyrimidine or benzoate moieties.

Common Reagents and Conditions

Common reagents for these reactions include halogenating agents (e.g., bromine), nucleophiles (e.g., sodium azide), and reducing agents (e.g., palladium on carbon). Reaction conditions typically involve specific temperatures, pH levels, and solvent systems tailored to the desired transformation.

Major Products

The major products formed from these reactions depend on the nature of the starting materials and the specific reaction conditions. For instance, oxidation reactions might yield sulfoxides or sulfones, while substitution reactions could produce a variety of substituted pyrimidine derivatives.

Scientific Research Applications

Methyl 4-({[4-(thiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}methyl)benzoate has a wide range of scientific research applications:

  • Chemistry: : Used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

  • Biology: : Investigated for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties.

  • Medicine: : Explored for use in drug design and development due to its unique structural features and potential bioactivity.

  • Industry: : Utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of Methyl 4-({[4-(thiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}methyl)benzoate is often related to its interaction with specific molecular targets, such as enzymes or receptors. The presence of sulfur and fluorine atoms can enhance its binding affinity and selectivity toward these targets. This interaction can modulate biological pathways, leading to therapeutic effects or other biological outcomes.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-(phenylsulfanyl)benzoate

  • 4-(Thiophen-2-yl)-6-(trifluoromethyl)pyrimidine

  • Methyl 4-({[4-(methylthio)pyrimidin-2-yl]sulfanyl}methyl)benzoate

Uniqueness

What sets Methyl 4-({[4-(thiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}methyl)benzoate apart from similar compounds is its unique combination of functional groups and atoms. This distinct structure imparts specific chemical properties and biological activities that can be leveraged in various scientific and industrial applications.

Conclusion

This compound is a fascinating compound with a range of applications in chemistry, biology, medicine, and industry. Understanding its preparation methods, chemical reactions, and mechanisms of action can pave the way for novel research and development opportunities.

Properties

IUPAC Name

methyl 4-[[4-thiophen-2-yl-6-(trifluoromethyl)pyrimidin-2-yl]sulfanylmethyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13F3N2O2S2/c1-25-16(24)12-6-4-11(5-7-12)10-27-17-22-13(14-3-2-8-26-14)9-15(23-17)18(19,20)21/h2-9H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYKICJIVUBNBRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)CSC2=NC(=CC(=N2)C(F)(F)F)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13F3N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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